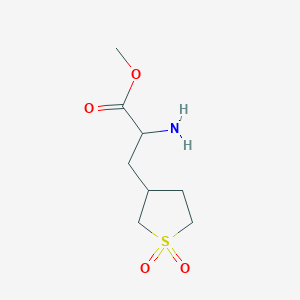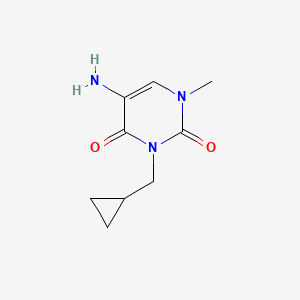
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable amine with a cyclopropylmethyl ketone derivative, followed by cyclization with a formylating agent, can yield the desired pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the cyclopropylmethyl group.
3-(Cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group.
Uniqueness
The presence of both the amino and cyclopropylmethyl groups in 5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
5-amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-11-5-7(10)8(13)12(9(11)14)4-6-2-3-6/h5-6H,2-4,10H2,1H3 |
Clé InChI |
WLVURUXUXWFSLO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)CC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
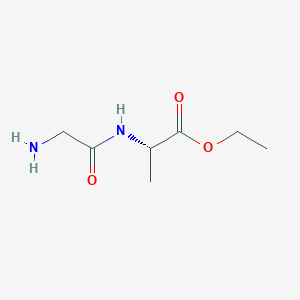
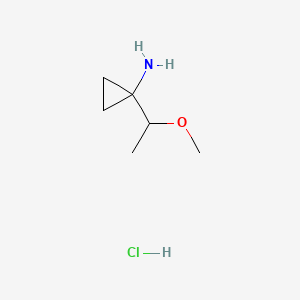

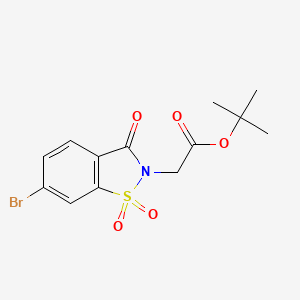
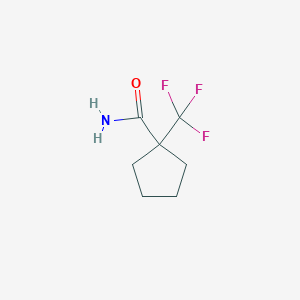
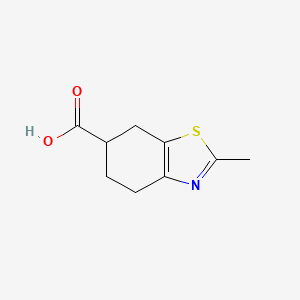
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
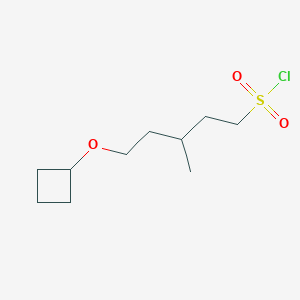
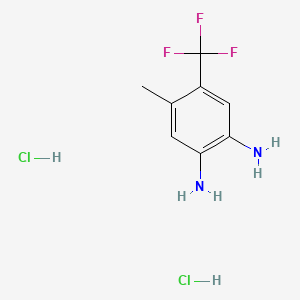
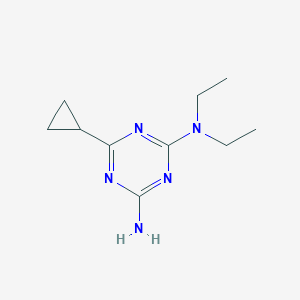
![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
